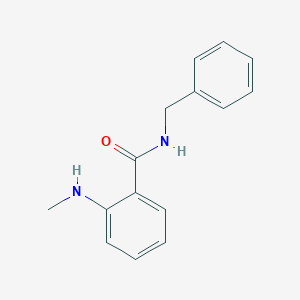

N-benzyl-2-(methylamino)benzamide

Description

Contextual Significance of Benzamide (B126) Scaffolds in Chemical Biology

The benzamide scaffold is a foundational structural motif in medicinal chemistry and chemical biology. Comprising a benzene (B151609) ring attached to an amide functional group, this arrangement is present in a significant percentage of pharmaceutical agents. The amide group's ability to act as both a hydrogen bond donor and acceptor allows it to form stable interactions with biological targets like enzymes and receptors, often playing a crucial role in a drug molecule's mechanism of action. sigmaaldrich.com

Researchers have successfully incorporated the benzamide core into molecules designed for a wide array of biological activities. These include pursuits for anticancer, anti-inflammatory, antimicrobial, and antiviral agents. sigmaaldrich.comnih.gov For instance, benzamide derivatives have been investigated as inhibitors of critical enzymes such as cyclooxygenase-2 (COX-2), tyrosinase, and histone deacetylases (HDACs). sigmaaldrich.comnih.gov Furthermore, the development of benzamide-based antagonists for the PD-1/PD-L1 interaction, a key target in cancer immunotherapy, highlights the scaffold's versatility and enduring importance in drug discovery. nih.gov The structural rigidity and synthetic tractability of the benzamide unit make it an ideal starting point for creating diverse chemical libraries to probe complex biological systems. nih.govrsc.org

Overview of N-Benzylbenzamide Research Streams

Within the larger family of benzamides, N-benzylbenzamide derivatives represent a significant and well-explored research stream. The addition of a benzyl (B1604629) group to the amide nitrogen introduces further structural complexity and lipophilicity, which can be fine-tuned to optimize a compound's pharmacological profile. This class of compounds has been the focus of numerous studies aimed at developing novel therapeutic agents.

Key research areas for N-benzylbenzamide derivatives include:

Anticancer Agents: A notable research avenue is the design of N-benzylbenzamides as tubulin polymerization inhibitors. By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and potent antitumor activity. evitachem.com

Enzyme Inhibition: N-benzylbenzamides have been identified as a promising class of tyrosinase inhibitors, which are of interest for treating skin hyperpigmentation disorders. rti.org

Metabolic Disease Modulation: Research has shown that the N-benzylbenzamide scaffold can be used to create dual-target modulators, such as those that simultaneously act on soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), offering potential new approaches for managing metabolic syndrome. sigmaaldrich.com

Kinase Inhibition: More recently, N-benzylbenzamide-based molecules have been designed as allosteric inhibitors of Aurora kinase A, a key regulator of cell division, presenting a novel strategy for targeting cancers with high MYC expression. nist.gov

These varied applications underscore the chemical versatility of the N-benzylbenzamide framework and its value as a privileged scaffold in medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-(methylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-16-14-10-6-5-9-13(14)15(18)17-11-12-7-3-2-4-8-12/h2-10,16H,11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBQSMGHRZEZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334714 | |

| Record name | N-benzyl-2-(methylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56042-78-5 | |

| Record name | 2-(Methylamino)-N-(phenylmethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56042-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-benzyl-2-(methylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of N Benzyl 2 Methylamino Benzamide

Established Synthetic Routes to this compound and Related Scaffolds

Traditional methods for constructing the core N-benzylbenzamide structure have long been the foundation of its synthesis, relying on robust and well-understood chemical transformations.

The formation of the amide bond is the key step in synthesizing N-benzylbenzamides. Classical approaches typically involve the coupling of a benzoic acid derivative with benzylamine (B48309) or vice versa.

One of the most common methods is the nucleophilic acyl substitution reaction, where a reactive carboxylic acid derivative, such as an acyl chloride, is reacted with an amine. For instance, derivatives of 2-benzamido-N-benzylbenzamide can be prepared through the interaction of anthranilamide with various substituted benzoyl chlorides. univpancasila.ac.id This acylation method is a fundamental strategy for creating the benzamide (B126) linkage. univpancasila.ac.id

Alternatively, direct amidation of carboxylic acids with amines is facilitated by peptide coupling reagents . Reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) are used to activate the carboxylic acid, enabling a mild and efficient reaction with the amine component. cbijournal.com This approach has been successfully used to synthesize a wide array of N-aryl, N-alkyl, and N-heterocycle benzamide derivatives in good to excellent yields. cbijournal.com Another strategy involves the use of reagents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU), which is known for its high coupling efficiency in forming amide bonds between a carboxylic acid and an amine, such as benzylamine. A base like N,N-Diisopropylethylamine (DIPEA) is often used to facilitate the reaction.

The Ritter reaction represents another classical route, involving the condensation of alcohols or alkenes with nitriles in the presence of a strong acid. niscair.res.in While traditionally requiring harsh conditions with stoichiometric amounts of corrosive acids, this method has been adapted using heterogeneous catalysts to improve its environmental profile. niscair.res.in Other innovative methods include the rearrangement of nitrile imines, derived from N-2-nitrophenyl hydrazonyl bromides, which can be harnessed for amide bond construction. acs.org This amidation is versatile, applying to primary, secondary, and tertiary amides. acs.org

Table 1: Overview of Classical Amidation Reactions for Benzamide Synthesis

| Reaction Type | Key Reagents/Starting Materials | Typical Conditions | Reference |

|---|---|---|---|

| Nucleophilic Acyl Substitution | Benzoyl chloride, Amine | Standard acylation conditions | univpancasila.ac.id |

| Peptide Coupling | Carboxylic acid, Amine, HOBt or HATU/DIPEA | Mild, room temperature | cbijournal.com |

| Ritter Reaction | Alcohol/Alkene, Nitrile | Acid catalyst (e.g., H₂SO₄ or solid acid) | niscair.res.in |

| Nitrile Imine Rearrangement | N-2-Nitrophenyl hydrazonyl bromide, Amine, Base (e.g., triethylamine) | Elevated temperature (e.g., 50 °C) | acs.org |

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like N-benzylbenzamide derivatives in a single step from three or more starting materials. This strategy enhances atom economy and reduces the number of synthetic and purification steps.

The Ugi four-component reaction (Ugi-4CR) is a prominent example used to generate diverse scaffolds. researchgate.netnih.gov In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. This method has been employed to create libraries of polycyclic quinazolinones, where an initial Ugi product undergoes subsequent cyclization. researchgate.netnih.govacs.org For example, N-(2-(benzylamino)-1-(2-cyanophenyl)-2-oxoethyl)-2-bromobenzamide was synthesized with a 65% yield via an Ugi-4CR. nih.govacs.org This demonstrates the utility of MCRs in rapidly assembling complex structures containing the N-benzylamide moiety.

Advanced Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of more sustainable and efficient reaction protocols. For N-benzylbenzamides, this includes the adoption of energy-efficient techniques and novel catalytic systems.

Microwave irradiation has emerged as a valuable tool for accelerating organic reactions, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govbeilstein-journals.org

This technology has been successfully applied to the synthesis of N-benzylamide conjugates of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov A key final step in this synthesis, a bimolecular nucleophilic substitution, was performed under microwave irradiation, which also helped in suppressing competing elimination reactions by using specific solvents like isopropyl alcohol. nih.gov In another example, microwave-assisted synthesis of quinazolinone derivatives from 2-amino amides and aldehydes or ketones was achieved in minutes with excellent yields using a green catalyst. researchgate.net The reaction of 2-propylquinoline-4-carbohydrazide (B4263686) with benzaldehyde (B42025) under microwave irradiation for just one minute afforded the corresponding N'-benzylidene derivative in 93% yield. arabjchem.org These examples highlight the efficiency and potential of microwave-assisted protocols in the synthesis of N-benzylbenzamide-related structures. acs.org

The use of catalysts is central to modern organic synthesis, offering pathways that are more selective, efficient, and environmentally benign. Various catalytic systems have been developed for the synthesis and modification of N-benzylbenzamides.

Metal-catalyzed reactions are widely employed. For instance, a copper-metal organic framework (Cu-MOF) has been used to catalyze the oxidative amidation of aldehydes and amines to form N-benzylbenzamides. nih.gov Palladium catalysts are used in Suzuki coupling reactions to create biphenyl (B1667301) derivatives of N-benzylbenzamides and for the reduction of unsaturated precursors using palladium on carbon (Pd/C) under a hydrogen atmosphere. acs.org Recently, a manganese complex was shown to catalyze the acceptorless dehydrogenative coupling of benzyl (B1604629) alcohols and ammonia (B1221849) to selectively produce N-benzylbenzamide. elsevierpure.com

Non-metal catalysts and green catalysts are also gaining prominence. The solid acid catalyst H-beta zeolite has been used for the Ritter-type synthesis of N-benzylbenzamide from benzonitrile (B105546) and benzyl alcohol, offering the advantage of being easily separable and recyclable. niscair.res.in This reaction achieved a 91% isolated yield under optimized conditions. niscair.res.in In another approach, a metal-free, domino reaction mediated by di-tert-butyl peroxide (DTBP) was developed for the synthesis of quinazolinones from 2-amino benzamides and methylarenes. rsc.org Furthermore, the reduction of N-benzylbenzamides to the corresponding amines can be achieved using boronic acid as a catalyst with a silane (B1218182) reducing agent. rsc.org

Table 2: Examples of Catalyst-Mediated Reactions in Benzamide Synthesis

| Catalyst System | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| Cu-MOF | Oxidative Amidation | Benzaldehyde, Benzylamine | N-benzylbenzamide | nih.gov |

| H-beta zeolite | Ritter Reaction | Benzonitrile, Benzyl alcohol | N-benzylbenzamide | niscair.res.in |

| Manganese complex | Dehydrogenative Coupling | Benzyl alcohol, Ammonia | N-benzylbenzamide | elsevierpure.com |

| Palladium (Pd(OAc)₂) | Suzuki Coupling | 4-Iodobenzamide derivative, Boronic acid | Biphenyl derivative | acs.org |

| Boronic acid / PhSiH₃ | Amide Reduction | N-benzylbenzamide | Dibenzylamine | rsc.org |

Design and Synthesis of N-Benzylbenzamide Derivatives

The N-benzylbenzamide scaffold is a versatile template for designing new biologically active molecules. acs.org Synthetic efforts are often directed at creating libraries of derivatives by introducing various substituents on both the benzamide and benzyl portions of the molecule to perform structure-activity relationship (SAR) studies. nih.gov

For example, a series of N-benzylbenzamide derivatives were designed and synthesized as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org The synthesis involved multi-step routes starting from substituted benzoic acids and benzylamines, followed by transformations like Wittig reactions and hydrogenations to introduce chemical diversity. acs.org Similarly, novel N-benzylbenzamide derivatives have been synthesized and identified as potent tubulin polymerization inhibitors with significant antitumor activities. nih.gov

Other studies have focused on modifying the core structure to enhance neuroleptic activity. In one such study, introducing a benzyl group on the terminal nitrogen of certain benzamides was found to enhance activity compared to analogues with an ethyl group. nih.govacs.org The synthesis of fourteen N-substituted benzamide derivatives and their testing against cancer cell lines revealed that substituents on the phenyl ring are critical for anti-proliferative activity. nih.gov These examples underscore the importance of synthetic chemistry in systematically modifying the N-benzylbenzamide scaffold to optimize its interaction with specific biological targets. cbijournal.comnih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-benzamido-N-benzylbenzamide |

| Anthranilamide |

| Benzoyl chloride |

| 1-hydroxybenzotriazole (HOBt) |

| N,N-Diisopropylethylamine (DIPEA) |

| 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) |

| N-2-nitrophenyl hydrazonyl bromide |

| Triethylamine |

| N-(2-(benzylamino)-1-(2-cyanophenyl)-2-oxoethyl)-2-bromobenzamide |

| Isopropyl alcohol |

| 2-propylquinoline-4-carbohydrazide |

| Benzaldehyde |

| Di-tert-butyl peroxide (DTBP) |

| Palladium on carbon (Pd/C) |

| Dibenzylamine |

| 4-Iodobenzoic acid |

| 2-Trifluoromethylbenzylamine |

| 4-carboxybenzeneboronic acid |

| 3-carboxybenzeneboronic acid |

| Benzonitrile |

| Benzyl alcohol |

| Boronic acid |

| Phenylsilane (PhSiH₃) |

| Titanium tetrachloride (TiCl₄) |

| Lithium aluminum hydride |

| N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide |

| Haloperidol |

Modifications to the Benzamide Core

The benzamide core of this compound serves as a key scaffold for structural diversification. Researchers have explored various substitutions on the phenyl ring of the benzamide to investigate their impact on biological activity.

A common synthetic approach involves the coupling of a substituted benzoic acid with a benzylamine. For instance, the synthesis of N-substituted benzamide derivatives often starts with a substituted 4-formylbenzoic acid, which is activated and then reacted with the appropriate benzylamine. acs.org Another general method is the reaction between substituted benzoyl chlorides and amine derivatives.

Key modifications to the benzamide core include the introduction of different substituents at various positions. For example, in the development of neuroleptic agents, a chloro group was introduced at the 5-position and a methoxy (B1213986) group at the 2-position of the benzamide ring, resulting in compounds like cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide. acs.org

In the pursuit of antitumor agents, structure-activity relationship (SAR) studies have highlighted the importance of the 2-substituent on the phenyl ring of the benzamide. nih.gov The presence of heteroatoms in the amide that can chelate with metal ions is also considered critical for antiproliferative activity. nih.gov Conversely, the addition of a chlorine atom or a nitro-group to the same benzene (B151609) ring has been shown to significantly decrease anti-proliferative effects. nih.gov

Further investigations into the benzamide scaffold have involved replacing the 3-methylbenzamide (B1583426) with other motifs such as simple acetamide (B32628), benzamide, 3-chlorobenzamide, or a saturated cyclohexane (B81311) carboxamide, though these changes often led to a loss of activity in specific assays. nih.gov The synthesis of these analogs can be achieved through HATU-mediated amide coupling of a range of benzoic acid derivatives with the appropriate amine component. nih.gov

The following table summarizes various modifications made to the benzamide core in related N-benzylbenzamide structures.

| Starting Material (Benzoic Acid Derivative) | Reagents/Conditions | Resulting Core Modification | Reference |

| 4-Formylbenzoic acid | Isobutyl chloroformate, Triethylamine, Chloroform (B151607) | 4-Formylbenzamide core | acs.org |

| 4-Iodobenzoic acid | EDC, DMAP, DCM | 4-Iodobenzamide core | acs.org |

| 5-Chloro-2-methoxy-4-(methylamino)benzoic acid | Not specified | 5-Chloro-2-methoxy-4-(methylamino)benzamide core | acs.org |

| Substituted Benzoic Acids | Oxalyl dichloride, DMF (cat.), CH2Cl2 | General route to substituted benzamides | nih.gov |

| 3-((tert-Butoxycarbonyl)amino)propanoic acid | HOBt, EDC, DMF | Thiazole-containing benzamide analogue | nih.gov |

Substituent Variations on the N-Benzyl Moiety

The N-benzyl group is another key site for synthetic modification to modulate the properties of this compound derivatives. The general synthesis involves the reaction of a benzoic acid derivative with a substituted benzylamine. acs.org

Research has shown that substituents on the benzyl ring play a critical role in the molecule's activity. For example, in the context of soluble epoxide hydrolase (sEH) inhibitors, an ortho-trifluoromethyl (-CF3) substitution on the benzyl ring was found to be important for both inhibitory activity and metabolic stability. acs.org When this -CF3 group was replaced by -H, -CH3, -Cl, or -Br, a loss of potency was observed. acs.org The absence of any ortho substitution resulted in a near-complete loss of sEH inhibition. acs.org

The influence of para-substituents on the benzyl moiety has also been investigated. The introduction of sterically demanding groups like -CF3, -OCF3, and -O-phenyl at the para position did not lead to major improvements in the activity being studied. acs.org However, a combination of an ortho-CF3 and a meta-OCH3 substitution significantly improved potency on other biological targets. acs.org

In a separate line of research on anticonvulsant compounds, it was demonstrated that the activity of (R)-N'-benzyl 2-amino-3-methylbutanamide (B3250160) was sensitive to substituents at the 4'-position of the N-benzylamide. science.gov Electron-withdrawing groups at this position tended to retain activity, while electron-donating groups led to a loss of activity. science.gov

The table below details specific variations on the N-benzyl moiety.

| Starting Material (Benzylamine) | Core Benzoic Acid | Resulting N-Benzyl Moiety | Reference |

| 2-(Trifluoromethyl)benzylamine | 4-Formylbenzoic acid | N-(2-(Trifluoromethyl)benzyl) | acs.org |

| Benzylamine (unsubstituted ortho) | Not specified | N-Benzyl (ortho-unsubstituted) | acs.org |

| 2,4-Dimethoxybenzylamine | 4-Nitro-2,5-difluoro-3-methoxybenzoic acid | N-(2,4-Dimethoxybenzyl) | nih.gov |

| Benzylamines with various ortho/para substituents | Not specified | Variously substituted N-benzyl groups | acs.org |

| Benzylamines with 4'-substituents | 2-Amino-3-methylbutanoic acid derivative | N-(4'-Substituted)benzyl | science.gov |

Alterations to the Methylamino Side Chain

One approach to modifying this side chain involves the acylation of the amino functionality. nih.gov For instance, N-benzyl-2-[benzyl(methylsulfonyl)amino]benzamide has been synthesized, which introduces a bulky and electron-withdrawing methylsulfonyl group to the nitrogen atom. evitachem.com

Another strategy involves varying the length of the carbon chain attached to the nitrogen. In the synthesis of GABA transporter inhibitors, derivatives with carbon chains of 3 to 5 atoms in length have been prepared. nih.gov These syntheses can involve the alkylation of an amine with reagents like 2-bromo-3-propanoic acid or its corresponding esters. nih.gov

In some cases, the methylamino group is incorporated into a more complex, cyclic structure. For example, the synthesis of cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide incorporates the amino nitrogen into a pyrrolidine (B122466) ring. acs.org N-methylated derivatives have also been prepared, for example by using ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate in the synthesis. nih.gov

The synthesis of N-methyl-2-(phenylamino)benzamide can be achieved through the condensation of 2-(methylamino)benzoic acid with phenyl isocyanate in pyridine. This reaction highlights a method for forming the core structure where the methylamino group is pre-installed on the benzoic acid component.

The following table provides examples of alterations to the methylamino side chain.

| Modification Type | Synthetic Strategy | Resulting Side Chain | Reference |

| N-Acylation | Reaction with a sulfonyl chloride | -N(CH3)SO2CH3 | evitachem.com |

| Chain Length Variation | Alkylation with bromo-alkanoic acids/esters | -N(CH3)(CH(R)COOH/COOR') | nih.gov |

| Ring Incorporation | Synthesis using a cyclic amine precursor | Part of a 2-methylpyrrolidin-3-yl group | acs.org |

| N-Methylation | Use of N-methylated starting materials | -N(CH3)2 (in analogous structures) | nih.gov |

| Phenylamino substitution | Condensation with phenyl isocyanate | -NH(CH3) (from 2-(methylamino)benzoic acid) |

Structural Elucidation and Conformational Analysis of N Benzyl 2 Methylamino Benzamide Systems

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of N-benzyl-2-(methylamino)benzamide. Data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy collectively provide a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹³C NMR spectroscopy, distinct signals would be observed for the carbonyl carbon of the amide group (typically around 165-175 ppm), the various aromatic carbons, the benzylic methylene (B1212753) carbon, and the N-methyl carbon. rsc.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular framework.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and provides insight into its fragmentation patterns, which aids in structural confirmation. The compound has a molecular formula of C₁₅H₁₆N₂O and a molecular weight of approximately 240.30 g/mol . nist.govnist.gov

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve initial cleavages at the amide bond. Common fragmentation pathways for related N-benzylacetamide structures include the loss of the acetyl group ([M - CH₃CO]⁺) and subsequent loss of HCN from the resulting fragment. sci-hub.se For this compound, characteristic fragments would be expected from the cleavage of the benzyl (B1604629) group (C₇H₇⁺, m/z 91) and the bond between the carbonyl group and the aromatic ring.

Table 1: Molecular Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆N₂O | nist.govnist.gov |

| Molecular Weight | 240.3003 g/mol | nist.govnist.gov |

| CAS Registry Number | 56042-78-5 | nist.govguidechem.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum, as documented by the Coblentz Society and available through the NIST WebBook, shows characteristic absorption bands. nist.gov Key vibrational frequencies include the N-H stretching vibrations from both the amide and the secondary amine, typically appearing in the region of 3300-3500 cm⁻¹. The strong absorption band corresponding to the C=O (amide I) stretch is a prominent feature, usually found around 1630-1680 cm⁻¹. Other significant absorptions include C-N stretching and aromatic C-H and C=C stretching vibrations. nist.govjapsonline.com

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of two aromatic rings and the amide chromophore would result in characteristic absorption bands in the UV region, typically between 200 and 300 nm.

Table 2: Key IR Spectral Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Type of Vibration |

| N-H | ~3300-3500 | Stretch |

| C-H (aromatic) | ~3000-3100 | Stretch |

| C-H (aliphatic) | ~2850-2960 | Stretch |

| C=O (amide) | ~1630-1680 | Stretch |

| C=C (aromatic) | ~1450-1600 | Stretch |

Note: The exact positions of IR peaks can vary based on the sample preparation method (e.g., KBr pellet, solution). The data presented is typical for this class of compounds. nist.govjapsonline.com

Crystallographic Studies of N-Benzylbenzamide Derivatives

While specific single-crystal X-ray diffraction data for this compound was not found in the surveyed literature, extensive crystallographic studies have been performed on a wide range of N-benzylbenzamide derivatives. researchgate.netnih.gov These studies reveal important structural features that are applicable to the target molecule.

Analysis of Molecular Conformation and Intramolecular Interactions

The conformation of this compound is largely defined by the torsion angles around the single bonds connecting the molecular fragments. The presence of the ortho-methylamino group introduces the possibility of intramolecular hydrogen bonding (IHB). A hydrogen bond can form between the N-H proton of the methylamino group and the carbonyl oxygen of the amide. This interaction would create a six-membered ring, significantly influencing the planarity of the benzamide (B126) portion of the molecule and restricting its conformational freedom. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of N Benzyl 2 Methylamino Benzamide and Analogues

Elucidation of Essential Structural Features for Bioactivity

Research has established that the N-benzylbenzamide framework can act as a merged pharmacophore, a single molecular structure that incorporates features necessary for interacting with multiple biological targets. acs.org The benzamide (B126) portion serves as a rigid scaffold that properly orients the other functional groups for target engagement.

Key structural components identified as crucial for bioactivity include:

The N-Benzyl Group : The introduction of a benzyl (B1604629) group on the amide nitrogen is a recurring theme in enhancing potency. In studies of benzamide analogues with potential neuroleptic activity, the substitution of an ethyl group with a benzyl group on the terminal nitrogen was found to significantly boost activity. nih.gov

The 2-(methylamino) Substituent : The amino group at the 2-position of the benzamide ring is a critical interaction point. Modifications to this group and its placement are pivotal in determining the compound's biological profile. For instance, in a series of deubiquitinase inhibitors, N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a similar N-benzyl and 2-substituted amine motif, showed potent activity, underscoring the importance of this arrangement. nih.gov In other related benzamide series, the nature of the amine moiety, such as being part of a larger ring system like 1-benzyl-4-methylhexahydro-1,4-diazepine, was found to be crucial for strong affinity to specific receptors like the 5-HT3 receptor. scispace.com

Impact of Substituent Position and Electronic Properties on Potency

The potency of N-benzyl-2-(methylamino)benzamide analogues is highly sensitive to the position and electronic nature of substituents on both the benzamide and the benzyl aromatic rings.

Systematic studies on N-(2-aminoethyl)-N-phenyl benzamide analogues revealed a clear preference for substitution at the 2-position (ortho) of the benzoyl ring. nih.gov As shown in the table below, 2-chloro and 2-methyl substituted analogues were significantly more potent than their 3- (meta) or 4- (para) substituted counterparts. nih.gov

The electronic properties of these substituents also play a critical role. In studies of N'-benzyl 2-amino acetamide (B32628) derivatives, electron-withdrawing groups at the 4'-position of the N-benzylamide moiety were found to retain or improve anticonvulsant activity, whereas electron-donating groups led to a loss of activity. science.gov This suggests that reducing the electron density on the benzyl ring can be favorable for certain biological targets. Similarly, for other scaffolds, lipophilic and electron-withdrawing groups like trifluoromethyl (-CF3) have been shown to enhance potency. umich.edu

Table 1: Impact of Benzoyl Substituent Position on Potency

| Compound | Substituent (R²) | Position | EC₅₀ (µM) nih.gov |

|---|---|---|---|

| 21 | 4-Cl | para | 0.15 |

| 22 | 3-Cl | meta | 0.06 |

| 23 | 2-Cl | ortho | 0.02 |

| 24 | 2-Me | ortho | 0.02 |

| 25 | 4-Me | para | 0.28 |

Stereochemical Requirements for Target Engagement

Stereochemistry is a determining factor in the interaction between a ligand and its biological target. For analogues of this compound, the spatial arrangement of atoms can dramatically influence binding affinity and efficacy.

A compelling example is found in a series of cyclic benzamide analogues developed as potential neuroleptics. nih.gov Within this series, the cis-isomer of N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide was identified as the most active compound, being significantly more potent than other related structures. nih.gov This highlights a strict stereochemical requirement for the pyrrolidine (B122466) ring substituents to achieve optimal engagement with the target receptor.

Furthermore, studies on related N'-benzyl 2-amino acetamide derivatives have focused on specific enantiomers, such as (R)-N'-benzyl 2-amino-3-methylbutanamide (B3250160), indicating that a particular absolute configuration at the chiral center is essential for their anticonvulsant properties. science.gov These findings collectively underscore that a precise three-dimensional structure is often necessary for a productive molecular interaction.

Correlation between Structural Motifs and Biological Profiles

Different structural modifications to the this compound scaffold can direct the resulting analogues toward distinct biological profiles. A strong correlation often exists between specific structural motifs and the observed biological activity.

For example, the N-benzylbenzamide scaffold itself has been identified as a merged pharmacophore for dual inhibition of soluble epoxide hydrolase (sEH) and modulation of peroxisome proliferator-activated receptor γ (PPARγ), offering a potential therapeutic strategy for metabolic syndrome. acs.org In this context, specific substitutions were found to modulate the activity and selectivity for each target.

In another area, the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are structurally related to the core compound, led to potent inhibitors of the USP1/UAF1 deubiquitinase complex. nih.gov A clear correlation was demonstrated between the compounds' inhibitory concentration (IC₅₀) against the enzyme and their ability to induce a biomarker (monoubiquitinated PCNA) and reduce cell survival in non-small cell lung cancer lines. nih.gov This directly links a specific structural class to an anticancer mechanism.

The versatility of the benzamide scaffold is further illustrated by its use in developing potent neuroleptics, where features like a cyclic amine moiety and specific substitutions on the benzamide ring confer high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors. nih.gov

Table 2: Correlation of Structural Motifs with Biological Activity

| Structural Motif | Biological Profile | Reference |

|---|---|---|

| N-Benzylbenzamide | Dual sEH/PPARγ Modulation | acs.org |

| N-Benzyl-2-phenylpyrimidin-4-amine | USP1/UAF1 Inhibition (Anticancer) | nih.gov |

| cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)benzamide | Neuroleptic (Dopamine D₂/Serotonin Receptor Activity) | nih.gov |

Computational Chemistry and Chemoinformatics in N Benzyl 2 Methylamino Benzamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the structural basis of a ligand's biological activity. While specific docking studies focused solely on N-benzyl-2-(methylamino)benzamide are not extensively detailed in the available literature, research on analogous N-benzylbenzamide scaffolds provides significant insight into how this class of compounds interacts with biological targets. acs.orgnih.gov

For instance, studies on N-benzylbenzamide derivatives as modulators for targets like soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) reveal common interaction patterns. acs.org These simulations are fundamental in predicting how this compound might bind within the active site of various enzymes or receptors.

The binding mode of benzamide (B126) derivatives is largely dictated by a combination of hydrogen bonds and hydrophobic interactions. preprints.org

Hydrogen Bonding: The amide moiety (C(=O)NH) is a key pharmacophore in many benzamide-based inhibitors, acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). acs.org In docking simulations of related compounds, this amide group frequently forms critical hydrogen bonds with amino acid residues in the target's binding pocket, anchoring the ligand in a specific orientation. The methylamino group in this compound could also participate in hydrogen bonding.

Hydrophobic Interactions: The benzyl (B1604629) group and the phenyl ring of the benzamide core are lipophilic and contribute significantly to binding affinity through hydrophobic interactions. These aromatic rings often fit into hydrophobic pockets within the receptor, interacting with nonpolar amino acid residues such as leucine, valine, and phenylalanine. unifi.it Research on HIV-1 protease inhibitors with an N-benzyl core highlights the importance of such hydrophobic interactions for potent activity. preprints.org

A study on N-benzylbenzamides targeting sEH and PPARγ demonstrated that the benzylamide structure could serve as a merged pharmacophore for both targets, with the ortho substitution on the benzyl ring being important for inhibitory activity and metabolic stability. acs.org

| Interaction Type | Key Functional Groups (in this compound) | Potential Interacting Residues in a Target Protein |

| Hydrogen Bonding | Amide (-CONH-), Methylamino (-NHCH₃) | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interactions | Benzyl Group, Phenyl Ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan, Alanine (B10760859) |

| π-π Stacking | Phenyl Ring, Benzyl Group | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a dynamic view of a ligand-receptor complex over time, offering insights into its conformational flexibility and the stability of the binding interactions predicted by molecular docking. tandfonline.com For benzamide derivatives, MD simulations have been used to confirm the stability of predicted binding modes. tandfonline.comscience.gov

A computational study on a related antagonist, N-Benzyl-N-(3-(tertbutyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino)benzamide (NDB), utilized MD simulations to investigate its effect on the dynamics of the farnesoid X receptor α (FXRα). science.gov The simulations showed that the binding of the ligand stabilized the interaction between the two subunits of the receptor. Similarly, MD simulations would be critical to assess the stability of this compound within a target's active site, ensuring that key interactions, like hydrogen bonds, are maintained over time. Studies on other benzamide derivatives have also used MD simulations to analyze the root-mean-square deviation (RMSD) of the ligand-protein complex, confirming the stability of the most active compounds at the target's binding site. tandfonline.com Furthermore, investigations into the conformational behavior of molecules like N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628) have employed a combination of NMR spectroscopy and theoretical calculations to understand the rotational equilibrium between different conformers in solution, a factor that influences receptor binding. scielo.br

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. acs.org For benzamide derivatives, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.net

In one such study on benzamide-based inhibitors, a CoMSIA model yielded a high cross-validated correlation coefficient (Q²) of 0.809 and a non-cross-validated correlation coefficient (R²) of 0.992, indicating strong predictive power. researchgate.net These models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields positively or negatively influence activity. Such an approach applied to a series of this compound analogs could:

Predict the activity of newly designed compounds before their synthesis.

Guide the optimization of the lead structure by indicating favorable and unfavorable substitutions on the benzamide scaffold.

Provide insights into the key structural features required for high biological potency.

A robust QSAR model was also developed for a set of Linezolid conjugates, some of which contained a benzamide moiety, achieving high predictive accuracy for antibacterial activity against S. aureus and B. subtilis. mdpi.com

| QSAR Study Parameter | Example Value (from Benzamide Inhibitor Study researchgate.net) | Description |

| Model Type | CoMSIA (Comparative Molecular Similarity Indices Analysis) | A 3D-QSAR method evaluating steric, electrostatic, hydrophobic, and H-bond donor/acceptor fields. |

| Q² (Cross-validated R²) | 0.809 | A measure of the model's internal predictive ability, determined by cross-validation. |

| R² (Non-cross-validated R²) | 0.992 | A measure of how well the model fits the training set data. |

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful tool in chemoinformatics used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. researchgate.net

For benzamide-based compounds, pharmacophore models have been generated from the active conformations of known inhibitors. For example, a pharmacophore model for N-benzyl-4-((heteroaryl)methyl) benzamides was used as a virtual screening tool to identify novel inhibitors of the Mycobacterium tuberculosis enzyme InhA. researchgate.netresearchgate.net Similarly, a pharmacophore-based virtual screening strategy was employed to discover novel benzamide derivatives as Hepatitis B Virus (HBV) capsid assembly modulators. nih.gov

This strategy, applied to this compound, would involve:

Generating a pharmacophore model based on its docked conformation or the conformations of other known active compounds.

Using this model as a 3D query to rapidly screen large chemical databases for molecules that match the key pharmacophoric features.

Docking the retrieved "hits" into the target's active site for further evaluation, prioritizing the most promising candidates for synthesis and biological testing.

Predictive Computational Models for Bioactivity Profiling

Beyond specific target interactions, computational models are used for broad bioactivity profiling and predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Machine learning and other ensemble learning methods are increasingly used to predict the biological activity of ligands based on their structure. acs.org

Advanced Research Concepts and Future Directions for N Benzyl 2 Methylamino Benzamide Research

Rational Design of Multi-Target Ligands from the N-Benzylbenzamide Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders like Alzheimer's disease, stems from the involvement of multiple pathological pathways. tandfonline.comsemanticscholar.org This has driven a shift from the traditional "one-target, one-molecule" approach to the development of multi-target-directed ligands (MTDLs)—single compounds designed to interact with several biological targets simultaneously. tandfonline.comnih.govnih.gov The MTDL strategy can offer improved therapeutic efficacy and a better side-effect profile compared to administering multiple drugs. nih.gov

The N-benzylbenzamide framework is considered a "privileged scaffold" for creating MTDLs due to its structural versatility, which allows for modifications that can tune its binding affinity for various targets. tandfonline.comacs.org Researchers utilize a strategy of merging pharmacophores—the essential structural features for biological activity—from different known ligands into a single N-benzylbenzamide-based molecule.

A notable example is the development of dual modulators for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ). acs.org Both targets are implicated in metabolic syndrome, a condition encompassing obesity, insulin (B600854) resistance, and hypertension. acs.org By designing N-benzylbenzamide derivatives that fit a merged sEH/PPARγ pharmacophore, researchers successfully created compounds with balanced, submicromolar activity at both targets. acs.org This work highlights a rational design approach where the benzylamide structure acts as a core, linking features necessary for inhibiting sEH and activating PPARγ. acs.org

In the context of Alzheimer's disease, this rational design approach has been applied to combine structural elements active against targets like acetylcholinesterase (AChE), an enzyme involved in cognitive function, and other targets like histamine (B1213489) H3 receptors or monoamine oxidase-B (MAO-B). tandfonline.comsemanticscholar.org

Table 1: Examples of Multi-Target Ligand Strategies Using Benzamide-Related Scaffolds This table is for illustrative purposes based on rational design principles discussed in the sources.

| Target Combination | Therapeutic Area | Design Rationale | Representative Scaffold Feature |

| sEH / PPARγ | Metabolic Syndrome | Merging pharmacophores of sEH inhibitors and PPARγ agonists. acs.org | N-Benzylbenzamide |

| AChE / H3 Receptor / MAO-B | Alzheimer's Disease | Combining features of H3R antagonists with AChE inhibitors. tandfonline.comsemanticscholar.org | Benzothiazole-carboxamide |

| AChE / SERT | Alzheimer's Disease | Fusing indole (B1671886) and benzamide (B126) motifs for dual activity. nih.gov | Indole-benzamide hybrid |

Development of N-Benzylbenzamide-Based Chemical Probes for Biological Systems

Beyond direct therapeutic applications, derivatives of the N-benzylbenzamide scaffold are being explored as chemical probes. A chemical probe is a small molecule used as a tool to study and understand biological systems, such as enzyme functions and biochemical pathways. These probes are designed to interact with a specific biological target with high selectivity, allowing researchers to investigate the target's role in cellular processes.

The compound 2-amino-N-benzyl-N-methylbenzamide, a close analogue of N-benzyl-2-(methylamino)benzamide, has been investigated for its potential as a biochemical probe. Its ability to bind to specific enzymes and modulate their activity provides a method for studying enzyme-protein interactions and elucidating their function in complex biological pathways. By observing the effects of the probe on a system, scientists can infer the function of the enzyme it targets. This application is crucial for validating new drug targets and understanding the mechanisms of disease.

Integration of Cheminformatics and Bioinformatics for Compound Prioritization

The synthesis and biological testing of every possible derivative of a chemical scaffold is impractical. Therefore, computational methods are essential for prioritizing the most promising compounds. The integration of cheminformatics and bioinformatics allows researchers to screen vast virtual libraries of N-benzylbenzamide derivatives and predict their biological activities before committing to laboratory work. nih.govamazonaws.com

Key computational techniques include:

Pharmacophore Modeling: This method identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for a molecule to bind to a specific biological target. Models can be built based on known active ligands or the structure of the target's binding site. nih.gov

Virtual Screening and Molecular Docking: A library of virtual N-benzylbenzamide compounds can be "docked" into the 3D structure of a target protein. Scoring functions then estimate the binding affinity, allowing researchers to rank the compounds and prioritize those predicted to be most potent. researchgate.net

Machine Learning: Algorithms can be trained on existing data sets of compounds and their known biological activities. These trained models can then predict the activity of new, untested N-benzylbenzamide derivatives, helping to identify novel candidates. nih.gov

These computational approaches, supported by comprehensive databases like PubChem, DrugBank, and ChEMBL, streamline the drug discovery process, saving time and resources by focusing experimental efforts on compounds with the highest probability of success. amazonaws.comontosight.ai

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of N-benzylbenzamide derivatives is an active area of research, with chemists exploring novel and more efficient methods to create diverse libraries of these compounds for biological screening.

A common and established method for forming the amide bond in N-benzylbenzamides involves the use of a mixed anhydride (B1165640). In a typical procedure, the corresponding benzoic acid is activated with a reagent like isobutyl chloroformate in the presence of a base such as triethylamine. This creates a highly reactive intermediate that readily reacts with the appropriate benzylamine (B48309) to form the final N-benzylbenzamide product. acs.org

Table 2: General Synthetic Step for N-Benzylbenzamide Formation

| Step | Reagents & Conditions | Purpose | Reference |

| 1. Acid Activation | Benzoic acid derivative, isobutyl chloroformate, triethylamine, in chloroform (B151607) or DCM at 0 °C | Formation of a reactive mixed anhydride intermediate. | acs.org |

| 2. Amide Coupling | Benzylamine derivative added to the reaction mixture | Nucleophilic attack by the amine on the activated acid to form the stable amide bond. | acs.org |

Researchers are continuously developing new synthetic protocols to improve yields, reduce reaction times, and allow for a wider range of chemical groups to be incorporated into the scaffold. This includes exploring different coupling reagents, catalysts, and reaction conditions, such as microwave-assisted synthesis. researchgate.net For instance, alternative pathways might involve the alkylation of precursor amines with bromo-substituted amides or esters to build the desired structure. nih.gov The development of these novel synthetic methodologies is crucial for expanding the chemical diversity of N-benzylbenzamide libraries and enabling the exploration of more complex and finely-tuned molecular designs. acs.org

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-benzyl-2-(methylamino)benzamide, and how can reaction conditions be optimized for high yields?

- Methodological Answer : A common approach involves condensation of 2-(methylamino)benzoic acid derivatives with benzylamine under reflux in pyridine or dichloromethane . For example, coupling with activated esters (e.g., using Lawesson’s reagent for thioamide intermediates) can improve yields . Optimization requires monitoring via TLC and adjusting reaction time (typically 1–4 hours) and stoichiometry. Purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. How can the purity and structural integrity of N-benzyl-2-(methylamino)benzamide be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- TLC : Monitor reaction progress using silica plates with UV visualization .

- NMR : Confirm substituent positions via -NMR (e.g., benzyl protons at δ 4.5–5.0 ppm, methylamino protons at δ 2.5–3.0 ppm) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H] at m/z 255.1) .

Q. What are the key challenges in crystallizing N-benzyl-2-(methylamino)benzamide, and how can they be addressed?

- Methodological Answer : Poor crystallization may arise from flexible substituents (e.g., benzyl group). Use vapor diffusion with solvents like ethanol/water mixtures. For X-ray-quality crystals, slow evaporation in DMF/ether systems is recommended. Structure validation via SHELX refinement (e.g., SHELXL for H-bonding networks) can resolve disorder .

Advanced Research Questions

Q. How can charge density analysis using X-ray diffraction elucidate the electronic environment of N-benzyl-2-(methylamino)benzamide?

- Methodological Answer : High-resolution X-ray data (e.g., synchrotron sources) enable multipole refinement (XD2006 software) to map bond critical points and Laplacian values. For example, weak C–H···π interactions in the crystal lattice can be quantified via the NCI descriptor, revealing stabilization energies . Atomic charges derived from this analysis inform reactivity predictions (e.g., nucleophilic sites for functionalization).

Q. What strategies resolve contradictions in biological activity data for N-benzyl-2-(methylamino)benzamide analogs?

- Methodological Answer : Discrepancies often stem from assay conditions (e.g., solvent polarity affecting ligand-receptor binding). Systematic SAR studies should:

- Vary substituents : Compare methyl, methoxy, and halogen groups at the benzamide or benzyl positions .

- Use standardized assays : Employ cell-based models (e.g., HEK293 for receptor affinity) with controlled pH and temperature .

- Apply statistical tools : Multivariate regression identifies key descriptors (e.g., logP, H-bond donors) driving activity .

Q. How can computational modeling predict the metabolic stability of N-benzyl-2-(methylamino)benzamide derivatives?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4). Focus on methylamino and benzyl groups as potential oxidation sites .

- QM/MM calculations : Calculate activation energies for demethylation or hydroxylation pathways at the B3LYP/6-31G(d) level .

- In vitro validation : Compare predicted metabolites with LC-MS/MS data from hepatocyte incubations .

Q. What experimental approaches validate weak intermolecular interactions (e.g., C–H···S) in N-benzyl-2-(methylamino)benzamide crystals?

- Methodological Answer :

- X-ray topology : Generate Hirshfeld surfaces (CrystalExplorer) to visualize contact distances (e.g., C–H···S < 3.0 Å) .

- Thermal analysis : DSC/TGA detects lattice stability changes linked to these interactions.

- Theoretical validation : NCI plots (VMD) and AIM analysis (Multiwfn) quantify interaction energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.